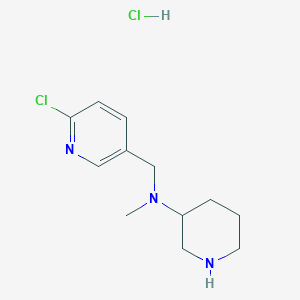
(6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride is a compound that features a piperidine ring substituted with a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride typically involves the reaction of 6-chloro-3-pyridinecarbonitrile with methylamine under hydrogenation conditions. This process is highly selective and efficient, leading to the formation of the desired product . The reaction conditions often include the use of a hydrogenation catalyst, such as palladium on carbon, and a solvent like ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dechlorinated derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
(6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include various substituted piperidines with different pharmacological activities.
Chloropyridine derivatives: Compounds like 6-chloro-3-pyridinecarbonitrile and its analogs.
Uniqueness
(6-Chloro-pyridin-3-ylmethyl)-methyl-piperidin-3-yl-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methylpiperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.ClH/c1-16(11-3-2-6-14-8-11)9-10-4-5-12(13)15-7-10;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKFHELCWWSRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Cl)C2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
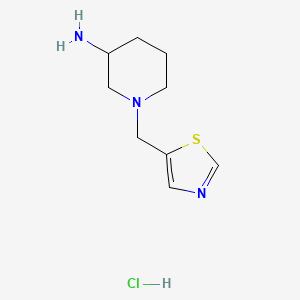
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898086.png)
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898089.png)
![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7898097.png)
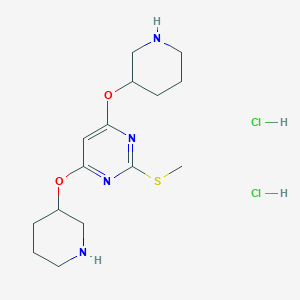
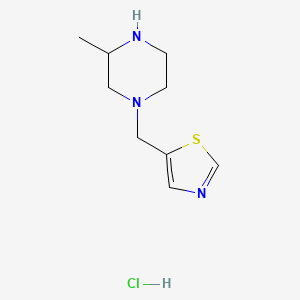
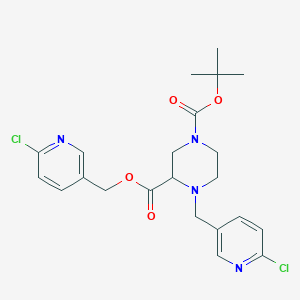
![3-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898136.png)
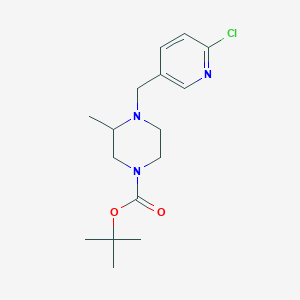
![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898144.png)
![2-[(4-Cyano-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898158.png)
![[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7898165.png)


